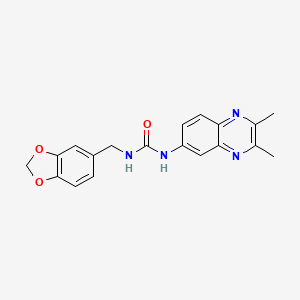

![molecular formula C16H17ClN2O4 B4007214 N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of molecules similar to "N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine" involves complex synthetic routes. One approach includes the phase-transfer alkylation of specific glycine derivatives, followed by acidic hydrolysis to yield targeted valine derivatives with high optical purity and radiochemical yield. This method demonstrates the intricacy of synthesizing such molecules and highlights the precision required in chemical synthesis to achieve the desired isotopic labeling and structural specificity (Antoni & Långström, 1987).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine" has been elucidated through comprehensive studies, including X-ray crystallography. These studies reveal detailed geometrical configurations and the spatial orientation of atoms within the molecule, providing insights into its structural characteristics and the basis for its chemical reactivity and interactions (Bozopoulos, Kokkou, & Rentzeperis, 1980).

Chemical Reactions and Properties

The chemical reactions and properties of isoxazole derivatives, including those similar to the molecule of interest, involve various synthetic and transformation processes. These reactions are pivotal for modifying and fine-tuning the molecule's functional groups, thereby influencing its chemical behavior and potential applications. The synthesis of α,β-unsaturated isoxazol-5(4H)-ones, for instance, highlights the reactivity of such compounds under specific conditions, leading to products with significant chemical diversity (Kiyani et al., 2015).

Physical Properties Analysis

The physical properties of molecules like "N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine" are crucial for understanding their stability, solubility, and overall behavior in different environments. These properties are directly influenced by the molecule's structural attributes, such as its molecular weight, geometric shape, and the presence of specific functional groups. Studies on similar compounds have provided valuable data on their boiling points, melting points, and solubility in various solvents, which are essential for their practical application in chemical synthesis and pharmaceutical research.

Chemical Properties Analysis

The chemical properties of isoxazole derivatives, including reactivity, stability, and interaction with other molecules, are key to their potential applications in various fields, such as medicinal chemistry and material science. The reactivity towards nucleophiles, electrophiles, and radicals, along with the ability to undergo cycloaddition reactions, highlights the versatility of these compounds in synthetic chemistry. Furthermore, the investigation of their acid-base behavior, redox properties, and photophysical characteristics can provide deeper insights into their utility as functional materials or therapeutic agents.

- (Easton & Findlay, 1985)

- (Griesbeck et al., 1995)

- (Bozopoulos, Kokkou, & Rentzeperis, 1980)

- (Kiyani et al., 2015).

Applications De Recherche Scientifique

Synthesis and Methodologies

- The synthesis of N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine derivatives involves complex reactions that contribute to the development of novel compounds with potential applications in medicinal chemistry and material science. For example, the reaction of β-amino alcohols with 1,1′-carbonyldiimidazole demonstrated the influence of the nitrogen substituent on the reaction course, leading to the formation of 1,3-oxazolidin-2-ones and aziridines, depending on the nitrogen substituent size (Cutugno et al., 2001).

Flavor Chemistry

- Research into the generation of Swiss cheese flavor components has shown that amino acids, including valine, react with carbonyl compounds to produce key flavor compounds through Strecker degradation. This insight into flavor chemistry highlights the role of amino acids in food science and technology (Griffith & Hammond, 1989).

Antibacterial Activity

- N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine derivatives have been evaluated for their antibacterial activity, showcasing the potential for developing new antimicrobial agents. For instance, Schiff base ligands derived from valine showed higher activity against Escherichia coli than Staphylococcus aureus, indicating their potential in antibacterial therapy (Zhang et al., 2012).

Supramolecular Chemistry

- The synthesis and characterization of poly(phenylacetylene)s bearing L-valine pendants revealed hydrogen-bonding interactions, tunable chain helicities, and cooperative supramolecular associations and dissociations. This research contributes to the development of proteomimetic polyenes and highlights the importance of amino acid-derived monomers in creating functional materials with potential applications in nanotechnology and material science (Cheuk et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4/c1-8(2)13(16(21)22)18-15(20)12-9(3)23-19-14(12)10-6-4-5-7-11(10)17/h4-8,13H,1-3H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCIQZQDCYGQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(2-chlorophenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4007136.png)

![N-(4-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007142.png)

![4-chloro-N-ethyl-N-{2-[(5-nitro-8-quinolinyl)amino]ethyl}benzenesulfonamide](/img/structure/B4007156.png)

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007164.png)

![1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4007172.png)

![ethyl 4-({[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007176.png)

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)

![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)

![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)

![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)